molecular formula C11H7BrClN B8538039 4-Chloro-2-(3-bromophenyl)-pyridine

4-Chloro-2-(3-bromophenyl)-pyridine

Cat. No.: B8538039
M. Wt: 268.53 g/mol
InChI Key: BYSLPIMHIFXRBB-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-bromophenyl)-pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 4-position and a 3-bromophenyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₇BrClN, with a molecular weight of 285.54 g/mol.

Properties

Molecular Formula

C11H7BrClN

Molecular Weight

268.53 g/mol

IUPAC Name

2-(3-bromophenyl)-4-chloropyridine

InChI

InChI=1S/C11H7BrClN/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H

InChI Key

BYSLPIMHIFXRBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
2.1.1. Pyrimidine Derivatives
  • 4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine (C₁₆H₁₀BrClN₂; MW: 345.62 g/mol)
    This pyrimidine-based analog replaces the pyridine core with a pyrimidine ring. The additional nitrogen atom in pyrimidine increases polarity and hydrogen-bonding capacity compared to pyridine. The 3-bromophenyl and chloro substituents mirror those in the target compound, but the pyrimidine core may enhance interactions with biological targets like enzymes or nucleic acids .

  • 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (C₁₆H₁₀Cl₂N₂; MW: 301.17 g/mol)
    Substituting bromine with chlorine on the phenyl ring reduces molecular weight and lipophilicity (Cl: 0.71 logP contribution vs. Br: 0.86 logP ). This change could alter membrane permeability and bioavailability in medicinal chemistry contexts .

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Halogen Substituents Predicted logP*
4-Chloro-2-(3-bromophenyl)-pyridine Pyridine C₁₁H₇BrClN 285.54 Cl (4), Br (phenyl) ~3.2 (estimated)
4-(3-Bromophenyl)-2-chloro-6-phenylpyrimidine Pyrimidine C₁₆H₁₀BrClN₂ 345.62 Cl (2), Br (phenyl) ~3.8
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine Pyrimidine C₁₆H₁₀Cl₂N₂ 301.17 Cl (2 and phenyl) ~3.1
Functional Analogues
2.2.1. Quinazoline Derivatives
  • 4-Chloro-2-(pyridin-3-yl)quinazoline This compound features a bicyclic quinazoline core. The chloro and pyridinyl substituents create a planar structure conducive to intercalation or kinase inhibition. The target compound’s monocyclic pyridine core may offer greater conformational flexibility but reduced binding affinity in certain therapeutic contexts .
2.2.2. Azaindole Derivatives (e.g., CM01 and CM02)

CM01 (4-chloro-2-(1-(4-methoxyphenyl)ethyl)-1-methyl-1H-pyrrolo[3,2-c]pyridine) shares a chloro-substituted heterocycle but incorporates a pyrrolopyridine core. Such derivatives exhibit microtubule-depolymerizing activity, suggesting that the chloro and aryl groups in this compound could similarly modulate cytoskeletal targets .

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